Mutagenic Potency: Bucetin Exhibits 4-Fold Lower Mutagenicity than Phenacetin in Bacterial Reverse Mutation Assays
In a direct comparative Ames assay using Salmonella typhimurium TA100 with NADPH-fortified S9 liver microsomes from PCB-treated hamsters, Bucetin demonstrated mutagenic potency approximately one-quarter (25%) that of the structurally related analgesic phenacetin [1]. This 4-fold differential provides a quantifiable baseline for researchers calibrating structure-activity relationship (SAR) models of anilide-class genotoxicity and serves as a distinguishing feature for compound identity verification.
| Evidence Dimension | Mutagenic potency in S. typhimurium TA100 (relative to phenacetin) |
|---|---|
| Target Compound Data | ~25% (1/4) of phenacetin's mutagenic activity |
| Comparator Or Baseline | Phenacetin (N-(4-ethoxyphenyl)acetamide) = baseline 100% |
| Quantified Difference | Bucetin mutagenicity = 0.25× phenacetin; 4-fold lower |
| Conditions | S. typhimurium TA100; PCB-treated hamster liver S9 fraction; NADPH-generating system |
Why This Matters
This direct head-to-head quantitative differential validates Bucetin's utility as a lower-mutagenicity reference compound in anilide-class genotoxicity screening and ensures procurement of the correct compound for comparative toxicology studies.
- [1] Nohmi T, Ishidate M Jr, Hiratsuka A, Watabe T. Mechanism of metabolic activation of the analgetic bucetin to bacterial mutagens by hamster liver microsomes. Chem Pharm Bull (Tokyo). 1985 Jul;33(7):2877-85. PMID: 4085048. View Source
